molecular formula C9H14O9 B1587575 Monoglyceride citrate CAS No. 36291-32-4

Monoglyceride citrate

Cat. No. B1587575
CAS RN: 36291-32-4
M. Wt: 266.2 g/mol
InChI Key: VQENOYXMFIFHCY-UHFFFAOYSA-N
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Description

Monoglyceride citrate is a food additive used as a solubilizer and synergist for flavors and antioxidants . It is a mixture of glyceryl monooleate and its citric acid monoester, manufactured by the reaction of glyceryl monooleate with citric acid under controlled conditions . It is effective in stabilizing food such as margarine, mayonnaise, coffee creamers, and peanut butter .


Synthesis Analysis

Monoglycerides are produced both biologically and industrially. They are naturally present at very low levels (0.1-0.2%) in some seed oils such as olive oil, rapeseed oil, and cottonseed oil . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . Industrial production is primarily achieved by a glycerolysis reaction between triglycerides and glycerol .


Molecular Structure Analysis

Monoglycerides are a class of glycerides composed of a molecule of glycerol linked to a fatty acid via an ester bond . As glycerol contains both primary and secondary alcohol groups, two different types of monoglycerides may be formed; 1-monoacylglycerols where the fatty acid is attached to a primary alcohol, or a 2-monoacylglycerols where the fatty acid is attached to the secondary alcohol .


Chemical Reactions Analysis

Monoglycerides are produced by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . They can also be formed as an intermediate in the alkanoylation of glycerol to form fats . Selective synthesis of monoglycerides by esterification of glycerol with fatty acids is a difficult reaction due to the immiscibility of reagents and the formation of di- and tri-glyceride by-products .


Physical And Chemical Properties Analysis

Monoglycerides are found naturally in almost all foods in very small amounts . They are a type of fat, meaning that they can be either saturated or unsaturated . The crystallization results illustrated that the GMS and GMC formed small needle-like crystals with the presence of and 0 crystals, while GML formed large flake-like crystals with crystals in oleogels, and faster cooling rates caused smaller crystals .

Scientific Research Applications

Enzymatic Synthesis and Optimization

The enzymatic synthesis of monoglyceride citrates has been explored, emphasizing the use of lipase in organic mediums. Optimized conditions for this process involve specific lipase dosages, temperatures, and reaction times, leading to significant conversion rates of citric acid. This research highlights the potential for producing monoglyceride citrates through enzymatic methods, offering an alternative to traditional chemical synthesis methods (Xingguo, 2009).

Liquid Crystalline Phases and Drug Delivery

Monoglyceride citrates form part of a group of compounds that can create liquid crystalline structures. These structures are useful for drug delivery applications due to their ability to protect and control the release of drugs. The study of eicosapentaenoic acid monoglyceride, a specific type of monoglyceride, has demonstrated the formation of such structures, which hold promise for future drug and functional food delivery applications (Yaghmur et al., 2017).

Monoglycerides in Lipid Metabolism

Monoglycerides, including monoglyceride citrates, play a crucial role in lipid metabolism. They serve as signaling metabolites and are involved in the formation of various biological structures. Advances in lipidomics have enabled the identification and quantification of monoglyceride species, providing insights into their diverse roles in different tissues (Yang, Dilthey, & Gross, 2016).

Self-Assembly Structures for Delivery Applications

Monoglyceride molecules, including monoglyceride citrates, can spontaneously self-assemble into various structures in aqueous environments. These structures can be used for multiple functionalities, such as protecting molecules from degradation, solubilizing drugs, and controlling the release of flavors and drugs. This property makes monoglycerides valuable in pharmaceutical, food, and cosmetic industries (Sagalowicz, Leser, Watzke, & Michel, 2006).

Nanotechnology Formulations for Antibacterial Applications

Free fatty acids and monoglycerides, including monoglyceride citrates, exhibit broad-spectrum antibacterial activity. Their ability to lyse bacterial cell membranes makes them attractive agents for developing new classes of antibiotics. Research into nanotechnology formulations of these compounds aims to enhance their in vitro and in vivo performance, which could lead to next-generation antibacterial solutions (Jackman, Yoon, Li, & Cho, 2016).

Antifungal Applications

Monoglycerides, such as monoglyceride citrates, have potential as antifungal agents. Their amphiphilic structure allows them to interact with and damage the cell membranes of fungal organisms. This mechanism of action is being explored for various applications, including in the medical and agricultural sectors (Nitbani & Jumina, 2020).

Future Directions

Monoglycerides are a form of fatty acid, along with triglycerides and diglycerides. They occur naturally in some foods and are added to others to improve texture, quality, and shelf life . The expanding production of biodiesel around the world has led to the generation of a huge amount of crude glycerol that has been becoming an environmental matter since glycerol cannot be released without treatment . Effective utilization of crude glycerol therefore not only to improve the economics of biodiesel production but also for ecological factor .

properties

IUPAC Name

2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQENOYXMFIFHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC(=O)CC(CC(=O)O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865812
Record name 2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid

CAS RN

36291-32-4, 109350-12-1
Record name Glyceryl monocitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036291324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Monoglyceride citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109350121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1'-MONOGLYCERIDE CITRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Monoglyceride citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032437
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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